7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thienopyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical properties, making it a valuable target for synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves the following steps:
Formation of Chalcone Precursor: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution yields the corresponding chalcone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the thienopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thienopyridines.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in microbial growth or cancer cell proliferation.
Pathway Modulation: It can modulate signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like sulfapyridine and other pyridine-based drugs.
Thienopyridine Derivatives: Similar compounds include clopidogrel and prasugrel, which are used as antiplatelet agents.
Uniqueness
7-(3,4-Dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which enhances its biological activity and chemical stability.
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-4-3-9(7-13(12)19-2)10-8-14(17)16-11-5-6-20-15(10)11/h3-7,10H,8H2,1-2H3,(H,16,17) |
InChI Key |
RATNDDKKHMNBEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OC |
Origin of Product |
United States |
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